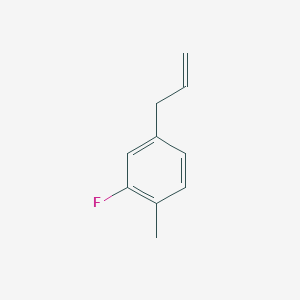

3-(3-Fluoro-4-methylphenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Fluoro-4-methylphenyl)-1-propene is an organic compound that features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propene chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-4-methylbenzaldehyde.

Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Types of Reactions: 3-(3-Fluoro-4-methylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can convert the propene group to a propyl group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

Epoxides: Formed from oxidation reactions.

Propyl Derivatives: Resulting from reduction reactions.

Substituted Phenyl Derivatives: Obtained from nucleophilic substitution reactions.

科学的研究の応用

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceutical formulations. Specifically, it serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system.

- Antidepressant and Anxiolytic Effects : Research indicates that derivatives of 3-(3-Fluoro-4-methylphenyl)-1-propene may act as antagonists for the corticotropin-releasing factor 1 receptor, which is implicated in stress response and mood regulation. This suggests potential applications in developing antidepressant and anxiolytic medications .

- Synthesis of Bioactive Molecules : The compound is utilized as a building block in the synthesis of various pharmacologically active molecules. For instance, it has been employed in multi-step syntheses leading to compounds with significant therapeutic effects .

Agrochemical Applications

The versatility of this compound extends to agrochemicals, where it can be used as an intermediate for the development of herbicides and pesticides.

- Herbicide Development : The compound's structural characteristics allow for modifications that enhance herbicidal activity, making it a candidate for new agrochemical formulations aimed at improving crop yield and pest resistance .

Material Science Applications

In materials science, this compound is explored for its potential use in polymer synthesis and coatings.

- Polymer Synthesis : The compound's reactivity can be harnessed to create polymers with specific properties such as thermal stability and chemical resistance. These polymers can be used in coatings that require durability under harsh conditions .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

作用機序

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1-propene depends on the specific reactions it undergoes. For example:

Oxidation Reactions: The compound reacts with oxidizing agents to form epoxides through the formation of a three-membered ring intermediate.

Reduction Reactions: The propene group is reduced to a propyl group via the addition of hydrogen atoms.

Substitution Reactions: The fluorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

類似化合物との比較

- 3-Fluoro-4-methylphenyl isocyanate

- 3-Fluoro-4-methylphenylboronic acid

- 3-Fluoro-4-methylphenylmethanol

Comparison:

- 3-Fluoro-4-methylphenyl isocyanate: Contains an isocyanate group instead of a propene chain, making it more reactive towards nucleophiles.

- 3-Fluoro-4-methylphenylboronic acid: Features a boronic acid group, which is useful in Suzuki-Miyaura coupling reactions.

- 3-Fluoro-4-methylphenylmethanol: Has a hydroxyl group, making it more polar and suitable for different types of chemical reactions.

The uniqueness of 3-(3-Fluoro-4-methylphenyl)-1-propene lies in its propene chain, which allows for a variety of chemical transformations and applications in different fields.

生物活性

3-(3-Fluoro-4-methylphenyl)-1-propene is an organic compound characterized by a propene backbone with a 3-fluoro-4-methylphenyl substituent. Its molecular formula is C12H13F, and it has a molecular weight of approximately 192.23 g/mol. The presence of fluorine and the methyl group on the aromatic ring significantly influence its reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

The unique arrangement of substituents in this compound affects its biological activity. The fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The methyl group can influence the compound's steric properties, affecting interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F |

| Molecular Weight | 192.23 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. Specifically, studies have shown that halogenated compounds often demonstrate significant antibacterial and antifungal properties. For example, compounds with fluorine substituents have been noted to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the introduction of different substituents can drastically alter the biological activity of phenylpropene derivatives. For instance, variations in the position of the fluorine and methyl groups can lead to differences in potency against specific microbial strains. Compounds with similar structures have been documented to show promising activity against resistant strains of bacteria and fungi .

Case Studies

- Antibacterial Activity : A study evaluated several derivatives of phenylpropene for their antibacterial efficacy. The results indicated that compounds with fluorine substitution exhibited enhanced activity against Gram-positive bacteria, particularly S. aureus, while showing moderate effects against Gram-negative bacteria like E. coli.

- Antifungal Activity : In another investigation, derivatives resembling this compound were tested against Candida albicans, revealing significant antifungal properties with MIC values ranging from 16.69 to 78.23 µM .

特性

IUPAC Name |

2-fluoro-1-methyl-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWHLXIDAHDMNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374614 |

Source

|

| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-26-9 |

Source

|

| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。